6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN7O2/c21-14-5-3-13(4-6-14)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-1-7-15(22)8-2-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJCPMMQCXPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Construction of the triazolopyrimidine core: This involves the cyclization of an appropriate precursor, often using a cyclization agent such as phosphorus oxychloride.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its heterocyclic structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.
Mechanism of Action
The mechanism of action of 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following analogs (Table 1) highlight substituent variations and their hypothesized effects:
A. Halogen vs. Alkyl/Methoxy Groups
- 4-Bromophenyl (Target Compound) : Bromine’s large atomic radius and hydrophobicity may enhance binding to hydrophobic pockets in targets (e.g., kinases or GPCRs). Its electron-withdrawing nature could stabilize charge-transfer interactions .
- This could limit bioavailability in aqueous environments .
- 3,4-Dimethoxyphenyl (Analog) : Methoxy groups enhance solubility via hydrogen bonding while maintaining moderate logP. This balance is critical for oral bioavailability .
B. Fluorine Position (Para vs. Meta)
Mechanistic Insights from Structural Similarity
Studies on natural compounds with analogous scaffolds suggest that structural similarity correlates with shared mechanisms of action (MOAs). For example:
- Docking Studies : Compounds with halogenated aryl groups (e.g., bromine) show preferential binding to ATP-binding pockets in kinases due to hydrophobic and halogen-bonding interactions .
Biological Activity
The compound 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure known for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 486.39 g/mol. The presence of multiple functional groups such as the oxadiazole and triazole rings contributes to its biological activity.
Biological Activity Overview
Research has demonstrated that derivatives of triazole and oxadiazole exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
1. Antiviral Activity
Several studies have indicated that compounds containing oxadiazole and triazole moieties possess significant antiviral properties. For instance:
- Mechanism of Action : These compounds may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral lifecycle.
- Case Studies : A study on similar triazole derivatives showed promising results against various viruses including HIV and HCV .
2. Antitumor Activity
The compound has shown potential in inhibiting cancer cell proliferation:
- In Vitro Studies : In laboratory settings, derivatives have been tested against different cancer cell lines (e.g., breast cancer and leukemia), demonstrating cytotoxic effects.
- Research Findings : A study reported that triazole derivatives led to apoptosis in cancer cells through the activation of caspase pathways .
3. Anti-inflammatory Effects
Research indicates that compounds similar to this one can exhibit anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Evidence : In animal models, administration of these compounds resulted in reduced inflammation markers .
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 4-bromophenyl derivatives with oxadiazole intermediates. Characterization was performed using NMR and mass spectrometry to confirm structural integrity .
Pharmacological Studies
Pharmacological assessments revealed:
- Dose-dependent effects on cell viability in cancer cell lines.
- Significant reductions in tumor size in animal models treated with the compound.
Q & A
Q. What are the key synthetic routes for preparing this triazolopyrimidine-oxadiazole hybrid compound?
The synthesis involves multi-step protocols, including:
- Cyclization reactions to form the triazolopyrimidine core, as seen in analogous triazolopyrimidine derivatives .
- Nucleophilic substitution at the oxadiazole moiety to introduce the 4-bromophenyl group, similar to methods used for 1,2,4-oxadiazole-containing compounds .
- Functional group coupling (e.g., alkylation) to attach the 4-fluorophenylmethyl substituent, guided by protocols for pyrazoline and triazole derivatives . Critical parameters include solvent selection (e.g., DMF for polar intermediates), temperature control (60–120°C for cyclization), and purification via flash chromatography or HPLC (>95% purity) .
Q. How can structural characterization be optimized for this compound?
Use a combination of:
- NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and assess electronic environments, as demonstrated for fluorophenyl- and bromophenyl-containing analogs .
- HRMS for molecular formula validation, ensuring accurate mass-to-charge ratios (±2 ppm error) .
- X-ray crystallography (if crystals are obtainable) to resolve the fused triazolopyrimidine-oxadiazole geometry, referencing structural data from related triazolopyrimidines .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinases or phosphodiesterases), leveraging the triazolopyrimidine scaffold’s known affinity for ATP-binding pockets .
- Antimicrobial testing using MIC (minimum inhibitory concentration) protocols, as applied to structurally similar oxadiazole derivatives .
- Cytotoxicity profiling in cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via MTT assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize analogs with halogen (Cl, I) or electron-donating groups (OMe, NH2) on the phenyl rings to assess electronic effects on bioactivity .
- Scaffold modification : Replace the oxadiazole with 1,3,4-thiadiazole or pyrazole moieties to evaluate ring size and heteroatom impacts .
- Pharmacophore modeling : Use software like Schrodinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding at the oxadiazole N-O group) .
Q. What experimental design strategies are recommended for optimizing reaction yields?
Apply Design of Experiments (DoE) principles:
- Factor screening : Test variables like temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling reactions) using a fractional factorial design .
- Response surface modeling (e.g., Central Composite Design) to identify optimal conditions for cyclization steps, minimizing byproduct formation .
- Robustness testing to ensure reproducibility under slight parameter variations (e.g., ±5°C temperature fluctuations) .
Q. How can computational methods resolve contradictory bioactivity data across studies?
- Molecular dynamics simulations : Analyze ligand-protein binding stability (e.g., RMSD plots) to explain discrepancies in inhibition potency .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed reactivity or metabolic stability variations .
- Meta-analysis : Cross-reference data from analogous compounds (e.g., triazolopyrimidine-1,2,4-oxadiazole hybrids) to identify trends in logP vs. bioavailability .
Q. What strategies address stability challenges in aqueous or biological matrices?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, monitoring stability via HPLC .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder, using cryoprotectants (e.g., trehalose) for labile functional groups .
- Prodrug design : Mask polar groups (e.g., esterification of hydroxyls) to enhance metabolic stability, as seen in fluorophenyl-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
